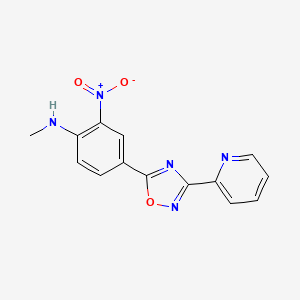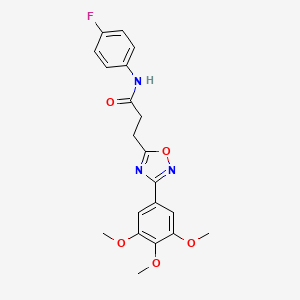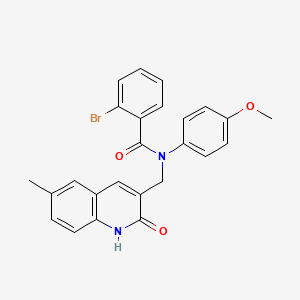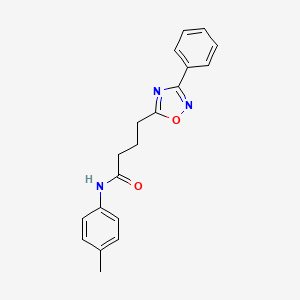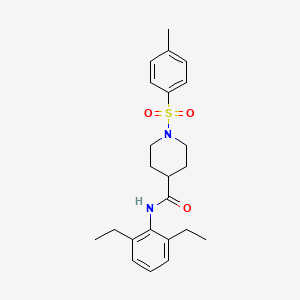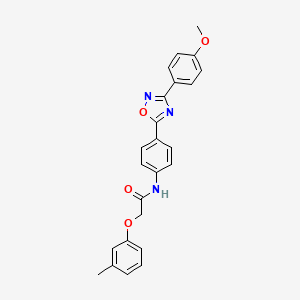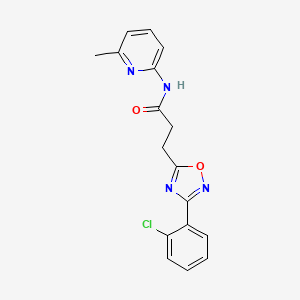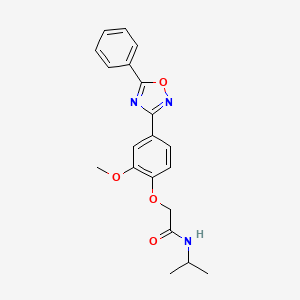
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained interest in the scientific community due to its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide inhibits the activity of PAK1 by binding to its ATP-binding site and preventing the transfer of phosphate groups to downstream targets. This leads to the inhibition of cell growth and survival pathways, ultimately resulting in apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell migration and invasion in cancer cells, as well as angiogenesis, the process by which new blood vessels are formed. Additionally, N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to induce autophagy, a cellular process that involves the degradation of damaged or unnecessary cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its specificity for PAK1, which allows for targeted inhibition of this protein kinase. Additionally, N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its poor solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide. One area of interest is the development of more potent and selective PAK1 inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide in cancer treatment. Other potential applications of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide include the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which have been linked to abnormal PAK1 activity.
Métodos De Síntesis
The synthesis of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide involves a multi-step process that begins with the reaction of 2-chloro-4-nitrophenol with 2-methoxyphenol in the presence of a base to yield 2-methoxy-4-nitrophenol. The nitro group is then reduced to an amino group, followed by the reaction with 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid to yield 2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)aniline. The final step involves the reaction of the aniline with N-isopropyl-2-chloroacetamide to yield N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to have potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of PAK1, a protein kinase that plays a crucial role in cell growth and survival. Studies have also shown that N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13(2)21-18(24)12-26-16-10-9-15(11-17(16)25-3)19-22-20(27-23-19)14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOOIWLPGFWZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-(propan-2-YL)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)
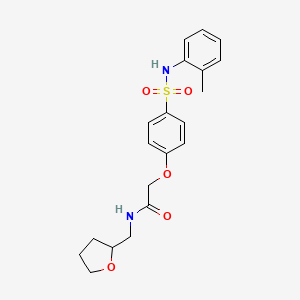
![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)
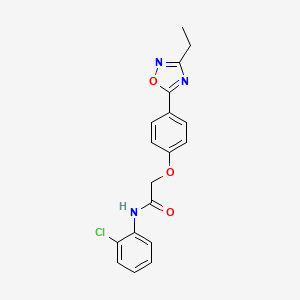
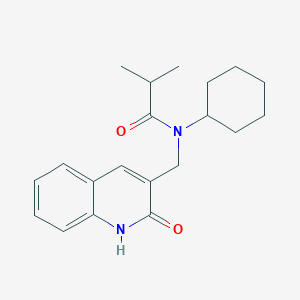
![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)
